molecular formula C11H14O2S B13814872 Ethyl 5-(but-3-enyl)thiophene-2-carboxylate CAS No. 208337-82-0

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate

Cat. No.: B13814872
CAS No.: 208337-82-0
M. Wt: 210.29 g/mol
InChI Key: MNNOPXRFIKPGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate is a thiophene-based ester featuring a but-3-enyl substituent at the 5-position of the thiophene ring and an ethoxycarbonyl group at the 2-position. The but-3-enyl group introduces an unsaturated aliphatic chain, which confers unique reactivity and physical properties.

Properties

CAS No.

208337-82-0

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 5-but-3-enylthiophene-2-carboxylate

InChI

InChI=1S/C11H14O2S/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h3,7-8H,1,4-6H2,2H3

InChI Key

MNNOPXRFIKPGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-(but-3-enyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(but-3-enyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(but-3-enyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to derivatives with diverse substituents (Table 1):

Compound Name Substituents (Position) Key Features Reference
Ethyl 5-hydroxy-3-phenylthiophene-2-carboxylate 5-OH, 3-Ph Aromatic phenyl group; hydroxyl enhances polarity
Ethyl 5-acetyl-4-phenylthiophene-2-carboxylate 5-acetyl, 4-Ph Electron-withdrawing acetyl group; used in antimicrobial studies
Ethyl 3-(furan-2-yl)-5-(4-methoxyphenyl)thiophene-2-carboxylate 3-furyl, 4-MeO-Ph Heteroaromatic furan; methoxy group improves solubility
Ethyl 5-(but-3-enyl)thiophene-2-carboxylate 5-but-3-enyl Alkenyl chain; potential for electrophilic addition reactions
Ethyl 5-amino-3-(4-chlorostyryl)thiophene-2-carboxylate 5-NH₂, 3-(4-Cl-styryl) Cytotoxic activity against cancer cell lines

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and furyl groups (e.g., ) increase rigidity and π-π interactions, whereas the but-3-enyl chain introduces flexibility and unsaturation, enabling further functionalization .
  • Electron-Withdrawing Groups : Acetyl () and ethoxycarbonyl groups reduce electron density on the thiophene ring, altering reactivity in nucleophilic substitutions.

Physical and Spectral Properties

Melting Points :

  • Ethyl 5-hydroxy-3-phenylthiophene-2-carboxylate: 174–178°C .
  • Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate: 153–156°C .
  • This compound: Likely lower than aromatic analogs due to reduced crystallinity from the alkenyl chain.

Spectral Data :

  • IR : Strong carbonyl stretches at 1774–1715 cm⁻¹ (ester C=O) in hydroxy and acetylated derivatives .
  • ¹H NMR : But-3-enyl protons would show characteristic signals at δ 5.0–6.0 ppm (vinyl protons) and δ 2.0–2.5 ppm (allylic CH₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.